Gap 26 trifluoroacetate salt mechanism of action
Gap 26 trifluoroacetate salt mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Gap 26 Trifluoroacetate Salt: A Connexin 43 Mimetic Peptide
Abstract
Gap junctions, comprised of connexin proteins, form essential conduits for direct intercellular communication, orchestrating a vast array of physiological processes. Connexin 43 (Cx43) is the most ubiquitously expressed isoform, and its dysregulation is implicated in numerous pathologies, from cardiac arrhythmias to cancer.[1] Gap 26, a synthetic peptide corresponding to a sequence within the first extracellular loop of Cx43, has emerged as a highly specific and reversible inhibitor of Cx43-based channels.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Gap 26 trifluoroacetate salt, intended for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, functional consequences, and provide validated experimental protocols to empower the scientific community in leveraging this tool to explore the intricate biology of Cx43.
Part 1: Molecular Profile and Physicochemical Properties
Gap 26 is a connexin-mimetic peptide, meaning it mimics a specific region of the native connexin protein to competitively inhibit its function.[3][4] Specifically, it corresponds to amino acids 63-75 of the first extracellular loop (EL1) of Cx43.[3] This targeted design confers its specificity for Cx43-containing channels.
Table 1: Physicochemical Properties of Gap 26 Trifluoroacetate Salt
| Property | Value | Source(s) |
| Amino Acid Sequence | VCYDKSFPISHVR | |
| Full Chemical Name | L-valyl-L-cysteinyl-L-tyrosyl-L-α-aspartyl-L-lysyl-L-seryl-L-phenylalanyl-L-prolyl-L-isoleucyl-L-seryl-L-histidyl-L-valyl-L-arginine, trifluoroacetate salt | [3] |
| Molecular Weight | ~1550.8 g/mol | [3] |
| Purity | Typically ≥95% (HPLC) | |
| CAS Number | 197250-15-0 | [3] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Rationale & Best Practices | Source(s) |
| Solubility | Water (≥155 mg/mL), DMSO (≥77 mg/mL) | Ultrasonic treatment or gentle warming can aid dissolution. For cellular assays, dissolving in a sterile aqueous buffer (like PBS) or culture medium is preferred to avoid solvent-induced artifacts. | [5][6] |
| Storage (Powder) | -20°C or -80°C, desiccated | Protect from moisture to ensure long-term stability and prevent degradation. | [4][7] |
| Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | Prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions should be sterile-filtered (0.22 µm filter) before use in cell culture. | [4][6][7] |
Part 2: The Core Mechanism of Action: A Tale of Two Channels
The central mechanism of Gap 26 revolves around its targeted binding to the first extracellular loop of Cx43.[1][3] This interaction leads to a dual inhibition of two distinct but related structures: unapposed hemichannels and fully formed gap junction channels. A critical insight from electrophysiological studies is the kinetic difference in this inhibition, which points to a multi-stage mechanism.[2]
Stage 1: Rapid Inhibition of Connexin 43 Hemichannels
The primary and most immediate effect of Gap 26 is the blockade of Cx43 hemichannels (connexons).[2] These are hexameric structures in the plasma membrane that have not yet docked with a counterpart on an adjacent cell.[2] Under certain physiological or pathological conditions, these hemichannels can open, releasing signaling molecules like ATP and allowing influx of ions such as Ca2+, which can be detrimental to the cell.[2]
-
Kinetics: Inhibition of hemichannel currents by Gap 26 is rapid, typically occurring within minutes (< 5 min) of application.[2]
-
Causality: Because hemichannels are directly exposed to the extracellular environment, Gap 26 can readily access its binding site on the EL1 domain, leading to a swift conformational change that results in channel closure.[2][8] This rapid action makes Gap 26 an excellent tool for studying the acute roles of hemichannel opening.
Stage 2: Delayed Inhibition of Gap Junction Channels
The inhibition of fully assembled gap junction channels, which form the direct cell-to-cell conduit, occurs on a slower timescale.[2][8]
-
Kinetics: Significant inhibition of electrical coupling between cell pairs is observed after longer exposure times, typically 30 minutes or more.[2][9]
-
Causality: The delayed effect is attributed to the less accessible location of the EL1 binding site within the narrow intercellular space (the "gap") of the junctional plaque.[8] The peptide must first diffuse into this confined space to engage with the Cx43 loops. At these later time points, Gap 26 binding is thought to not only induce channel closure but may also disrupt the docking and alignment of connexons, leading to the eventual internalization and degradation of gap junction plaques.[8]
Part 4: Validated Experimental Protocols
A core tenet of scientific integrity is reproducibility. The following protocols are designed to provide a robust framework for investigating the effects of Gap 26.
Protocol 1: Preparation of Gap 26 Working Solutions
This protocol ensures consistent and effective dosing for in vitro experiments.
Objective: To prepare sterile, accurate concentrations of Gap 26 for cell culture applications. Materials:
-
Gap 26 trifluoroacetate salt (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of Stock Solution (e.g., 10 mM):
-
Briefly centrifuge the vial of lyophilized Gap 26 to ensure the powder is at the bottom.
-
Calculate the volume of solvent needed. For a molecular weight of ~1550.8 g/mol , to make 1 mg of peptide into a 10 mM stock, you would add 64.5 µL of solvent.
-
Aseptically add the calculated volume of sterile water or DMSO to the vial. Water is preferred for most cell-based assays.
-
Gently vortex or sonicate to ensure complete dissolution. [5]2. Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months). [4][6]3. Preparation of Working Solution (e.g., 0.25 mg/mL):
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired working concentration (a common effective concentration is 0.25 mg/mL or ~160 µM) using sterile, pre-warmed cell culture medium or PBS immediately before use. [4][5] * For sensitive applications, the final working solution can be passed through a 0.22 µm filter to ensure sterility. [7]
-
Protocol 2: Scrape-Loading Dye Transfer Assay for GJIC
This assay provides a straightforward, visual method to quantify the functional inhibition of gap junctions. [10][11] Objective: To assess the effect of Gap 26 on the intercellular transfer of a gap junction-permeable fluorescent dye. Materials:
-
Cells grown to confluency on glass coverslips
-
Gap 26 working solution
-
Control vehicle (culture medium)
-
Dye solution: Calcein-AM (gap junction permeable, green fluorescence) and DiI or DiD (membrane stain, red fluorescence) in PBS.
-
Surgical scalpel or needle
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat confluent cell monolayers with the Gap 26 working solution (e.g., 0.25 mg/mL) or vehicle control for the desired incubation time (e.g., 30-60 minutes). [5]2. Dye Loading:
-
Wash the cells once with PBS.
-
Add the Calcein-AM/DiI dye solution to the coverslip.
-
Using a scalpel blade, make a gentle scrape or cut across the monolayer. The cells along the scrape line will be mechanically loaded with the dyes. DiI will stain the membranes of the loaded cells, while Calcein will fill their cytoplasm.
-
-
Dye Transfer:
-
Incubate for 5-10 minutes to allow for the transfer of Calcein through gap junctions from the initially loaded cells (red and green) to adjacent, coupled cells.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS to remove excess dye.
-
Immediately visualize the cells using a fluorescence microscope.
-
In Control (vehicle-treated) samples: You will observe rows of green fluorescent cells extending perpendicularly from the red scrape line, indicating successful dye transfer.
-
In Gap 26-treated samples: The green fluorescence will be confined to the DiI-labeled cells along the scrape line, indicating inhibition of GJIC.
-
Quantification: Measure the distance of dye migration from the scrape line or count the number of fluorescent cell rows. A significant reduction in dye transfer in the Gap 26 group compared to the control validates its inhibitory effect.
-
Table 3: Summary of Quantitative Data for Gap 26
| Parameter | Application | Value | Source(s) |
| IC50 | Inhibition of phenylephrine-induced rhythmic contractility (rabbit superior mesenteric artery) | 28.4 µM | [3] |
| Working Concentration | In vitro cellular assays (e.g., ATP release, calcium waves, dye transfer) | 0.25 mg/mL (~160 µM) | [5][6][7] |
| Working Concentration | In vivo animal models | 300 µM | [5][6] |
| Incubation Time (in vitro) | Hemichannel Inhibition | < 5 minutes | [2] |
| Incubation Time (in vitro) | Gap Junction Inhibition | ≥ 30 minutes | [2][5] |
Conclusion
Gap 26 trifluoroacetate salt is a powerful and specific pharmacological tool for the targeted inhibition of Connexin 43. Its well-characterized, dual mechanism of action—a rapid blockade of hemichannels followed by a more delayed inhibition of gap junction channels—provides a nuanced means to dissect the distinct roles of these structures in physiology and disease. By disrupting intercellular communication, Gap 26 modulates critical downstream signaling pathways involved in everything from synchronized cellular responses to the amplification of pathological stress signals. The validated protocols and quantitative data presented in this guide offer a reliable foundation for researchers to confidently employ Gap 26, ensuring data integrity and advancing our understanding of the complex world of connexin biology.
References
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-
Evans, W. H., Bultynck, G., & Leybaert, L. (2012). Mechanism of action of Gap26 and -27 mimetic peptides. ResearchGate. [Link]
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Desplantez, T., Verma, V., Leybaert, L., & Weingart, R. (2012). Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels. Pharmacological Research, 65(5), 546-552. [Link]
- MedchemExpress.com. Gap 26 TFA.
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Huang, J., et al. (2021). The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure. Frontiers in Pediatrics, 9, 689945. [Link]
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Hawat, G., et al. (2010). Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury. Basic Research in Cardiology, 105(5), 599-609. [Link]
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Desplantez, T., et al. (2012). Fig. 3. Effect of Gap26 on Cx43 gap junction channel current. ResearchGate. [Link]
- Huang, J., et al. (2021). Figure 4 from The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure.
- Online Inhibitor. (2025). Optimizing Gap Junction Research with Gap26 (Val-Cys-Tyr-...).
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Huang, J., et al. (2021). The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure. Frontiers in Pediatrics, 9, 689945. [Link]
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Kandasamy, K., et al. (2018). An Assay to Assess Gap Junction Communication in Cell Lines. Bio-protocol, 8(15), e2962. [Link]
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